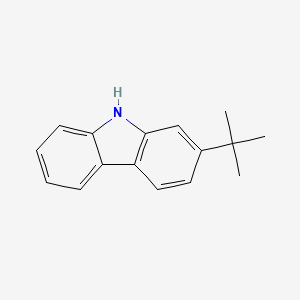

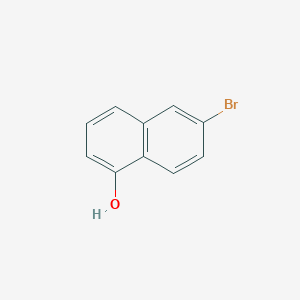

2-叔丁基-9H-咔唑

描述

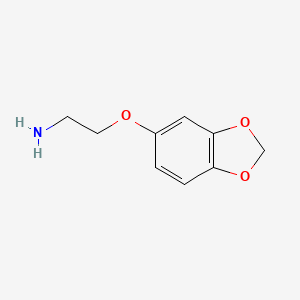

2-Tert-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. The tert-butyl group attached to the carbazole moiety influences the physical, chemical, and electronic properties of the molecule. This modification can enhance the stability and alter the reactivity of the carbazole core, making it a subject of interest in various chemical studies and applications, including organic electronics, fluorescent materials, and host materials for electrophosphorescence.

Synthesis Analysis

The synthesis of tert-butyl substituted carbazoles has been explored through various methods. For instance, the reaction of carbazole with tert-butyl chloride in the presence of aluminium chloride has been reported to yield 1,3,6,8-tetra-tert-butylcarbazole . Additionally, a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles via C–H bond activation has been demonstrated, where silver nitrate and tert-butyl alcohol were used as the oxidant and solvent, respectively . These methods highlight the versatility of synthetic approaches for modifying the carbazole core with tert-butyl groups.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted carbazoles has been characterized using various techniques, including X-ray crystallography. The key intermediate of a palladacycle reaction involving a 9-(pyridin-2-yl)-9H-carbazole was confirmed by X-ray crystallography . The crystal structures of synthesized compounds have been compared, and the gap formed by the tert-butyl groups has been calculated . These studies provide detailed insights into the molecular geometry and structural features of tert-butyl substituted carbazoles.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted carbazoles has been characterized by several reactions. The stability of 9-carbazolyl radicals and carbazol radical cations is increased by the presence of tert-butyl groups . The reactivity of the NH group in tert-butyl substituted carbazoles has been explored through various chemical reactions, including nitration, amination, and iodination . These reactions demonstrate the influence of tert-butyl substitution on the chemical behavior of the carbazole nucleus.

Physical and Chemical Properties Analysis

Tert-butyl substitution on the carbazole core significantly affects the physical and chemical properties of the compound. For example, the presence of tert-butyl groups has been found to play an important role in the gel formation of benzothiazole modified carbazole derivatives, which can be used as fluorescent sensory materials for the detection of volatile acid vapors . The thermal and crystallographic properties of tert-butyl substituted compounds have been studied, revealing high glass transition temperatures and electrochemical stability . Additionally, the electronic, photophysical, and electrochemical properties of bipolar materials for thermally activated delayed fluorescence based on tert-butyl substituted carbazoles have been investigated .

科学研究应用

合成和晶体学研究

与2-叔丁基-9H-咔唑相关的化合物(9-乙基-9H-咔唑-3-基)-碳酸叔丁酯,在合成和晶体学研究中展现出显著的成果。通过元素分析、FT-NMR、FT-IR光谱和单晶X射线衍射对这种化合物进行表征,显示其呈非平面构象,并通过氢键和π-π堆积相互作用稳定晶体堆积(Kant, Singh, & Agarwal, 2015)。

荧光和电子性质

包括叔丁基取代物在内的9-苯基-9H-咔唑衍生物被合成为有效的发射体,展示出热激活延迟荧光和聚集诱导发射增强。叔丁基基团的引入显著影响光致发光量子产率和固态电离势(Grybauskaitė-Kaminskienė等,2018)。

固态中的磷光发射

含有树枝状咔唑配体的阳离子铱(III)配合物,包括3,6-二叔丁基-9H-咔唑-9-基变体,在固态中展示出聚集诱导的磷光发射(AIPE)。这些配合物在有机发光电化学电池和有机蒸气传感中具有潜在应用(Shan et al., 2012)。

用于电致磷光的高三重态能量宿主材料

基于咔唑的材料,包括带有叔丁基取代物的3,6-双(三苯基硅基)-9H-咔唑,被探索作为蓝色电致磷光的宿主材料。这些材料具有高三重态能量、玻璃化转变温度和电化学稳定性的特征,使其适用于有机蓝色电致磷光应用(Tsai et al., 2009)。

用于延迟荧光的双极材料

基于3,6-二叔丁基-9-((苯磺酰)苯基)-9H-咔唑的一系列双极材料被合成用于热激活延迟荧光。这些材料展示出不同的电子、光物理和电化学性质,使其在基于荧光的设备中具有相关性(Huang et al., 2014)。

用于能量存储的氧化还原活性电极材料

具有叔丁基-9H-咔唑-9-基单元的新型聚(3,6-二硫代咔唑)衍生物被用作高性能电化学能量存储的氧化还原活性材料。这些材料在柔性和便携式能量存储设备中作为电极材料展现出显著潜力(Yigit & Güllü, 2017)。

受阻芳基卤化物的钯催化胺化反应

叔丁基基团的9H-咔唑与受阻芳基卤化物的钯催化布查尔德-哈特维希胺化反应是有机化学中重要的合成方法。这一过程促进了复杂有机化合物的合成,展示了咔唑衍生物在有机合成中的多功能性(Ohtsuka et al., 2019)。

安全和危害

未来方向

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .

属性

IUPAC Name |

2-tert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFORZIUGGNDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499227 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-9H-carbazole | |

CAS RN |

69386-36-3 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)